N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-4-10(19-7-8)11(18)17-5-9(6-17)16-12-14-2-1-3-15-12/h1-4,7,9H,5-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUNXOZCWXWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . The process begins with the bromination of thiophene to obtain 4-bromothiophene, followed by its acylation to form 4-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with azetidin-3-amine to yield the azetidinyl derivative. Finally, the pyrimidin-2-amine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki–Miyaura coupling reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
- CAS No.: 2034421-02-6
- Molecular Formula : C₁₂H₁₁BrN₄OS
- Molecular Weight : 339.21 g/mol
- Structural Features :
- Core scaffold : Pyrimidine-2-amine linked to an azetidin-3-yl group.
- Substituent : 4-bromothiophene-2-carbonyl moiety attached to the azetidine nitrogen.
- Key functional groups : Bromothiophene (electrophilic aromatic substitution site), carbonyl (hydrogen-bond acceptor), and pyrimidine (planar aromatic system for π-π interactions) .
For example, describes the formation of imidazo-pyrimidine derivatives by heating benzimidazol-2-amine with aldehydes. A similar approach may apply here, involving the coupling of 4-bromothiophene-2-carbonyl chloride with azetidin-3-yl-pyrimidin-2-amine .
Physicochemical Properties :
- Polarity : Moderate (due to the bromothiophene’s lipophilicity and pyrimidine’s polarity).
- Hydrogen-bond donors/acceptors: 2 H-bond donors (amine groups), 5 H-bond acceptors (pyrimidine N, carbonyl O, azetidine N).
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Ring Size and Flexibility: The azetidine ring in the target compound (4-membered) imposes greater conformational rigidity compared to piperidine (6-membered) in the analog from . This rigidity may enhance target selectivity in biological systems .
Electronic Effects: The 4-bromo substituent on thiophene in the target compound increases electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogs . Pyrimidine-2-amine vs. pyridine-2-amine (): Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity and π-stacking, critical for kinase inhibition .
Biological Activity :
- While biological data for the target compound are absent in the evidence, structurally related compounds (e.g., ’s imidacloprid derivatives) highlight the role of azetidine and pyrimidine in pesticidal activity. The bromothiophene moiety may confer unique target affinity compared to furan or phenyl analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (condensation of amines with carbonyl derivatives). However, the bromothiophene group may require specialized handling due to its reactivity .
Table 2: Hypothetical Pharmacokinetic Comparison
Biological Activity
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a bromothiophene moiety and an azetidine ring, which are known to influence its biological properties. The molecular formula is CHBrNO, with a molecular weight of approximately 292.15 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have reported its efficacy against various cancer cell lines. The compound has shown the ability to inhibit cell proliferation and induce apoptosis in vitro.
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Interaction with DNA : It may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Apoptotic Pathways : The compound influences apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC values were found to be as follows:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF7 (Breast Cancer) | 22.3 |
| HeLa (Cervical Cancer) | 18.5 |
Antimicrobial Activity
In vitro assays revealed that the compound exhibited notable antimicrobial effects against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
